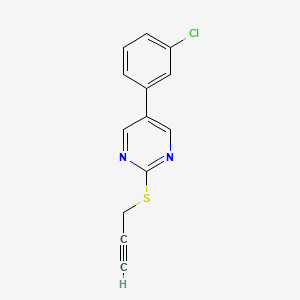
5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial Activity
The compound 5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine shows potential as an antimalarial agent. Research indicates that similar compounds, such as 2 : 4-diamino pyrimidines substituted in the 5- and/or 6-position, have been active against malaria infections in laboratory animals (Rollo, 1951).
Structural and Bonding Analysis in Drug Design
This compound is also valuable for structural and bonding studies, which are crucial in drug design. For instance, spectral analysis of similar molecules provides insights into the molecular geometry, natural bond orbital, and molecular electrostatic potential, aiding in drug docking and efficacy (Sherlin et al., 2018).
Enzyme Inhibition
This compound and its derivatives have been studied for their role as enzyme inhibitors. Such compounds have been synthesized to evaluate their binding modes to dihydrofolic reductase, an enzyme targeted in cancer therapies (Baker et al., 1967).
Serotonin Receptor Antagonism
Research on similar pyrimidine derivatives has revealed their potential as serotonin 5-HT6 receptor antagonists. This suggests possible applications in the treatment of neurological disorders (Ivachtchenko et al., 2010).
Anticancer Properties
There's ongoing research into the anticancer properties of pyrimidine derivatives. For instance, certain chlorophenyl pyrimidine compounds have shown moderate anticancer activity, indicating potential use in cancer treatment (Lu Jiu-fu et al., 2015).
Antibacterial Properties
Compounds structurally similar to this compound have been evaluated for their antibacterial properties, suggesting potential use in developing new antibiotics (Cieplik et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h1,3-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDNKOGEBCUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
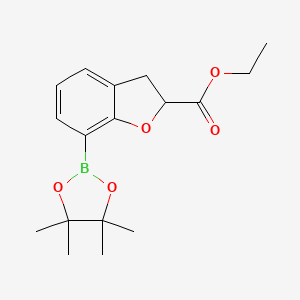
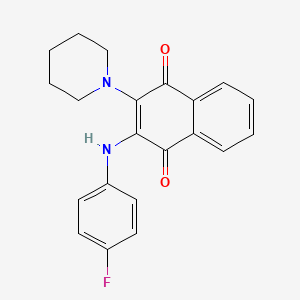
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)
![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)
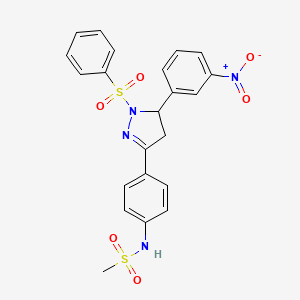
![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
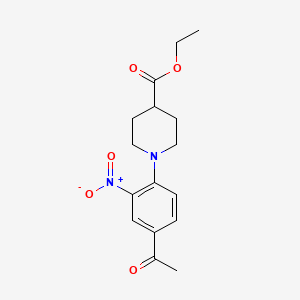
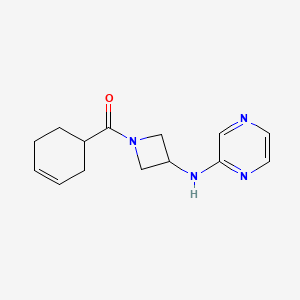
![3-(4-Chlorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462626.png)
